molecular formula C10H12I2N2O2 B14701567 Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide CAS No. 23964-40-1

Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide

Cat. No.: B14701567
CAS No.: 23964-40-1
M. Wt: 446.02 g/mol
InChI Key: BLVQCQRDSUWDOU-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide is an organic compound with the molecular formula C10H12I2N2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a propoxy group. The carboxylic acid group is converted to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and the hydrazide group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzoic acid, 3,5-diiodo-4-hydroxy-, hydrazide
  • Benzoic acid, 3,5-diiodo-4-methoxy-, hydrazide
  • Benzoic acid, 3,5-diiodo-4-ethoxy-, hydrazide

Comparison: Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity compared to its hydroxy, methoxy, and ethoxy analogs. The propoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for specific applications where other analogs may not be as effective .

Properties

CAS No.

23964-40-1

Molecular Formula

C10H12I2N2O2

Molecular Weight

446.02 g/mol

IUPAC Name

3,5-diiodo-4-propoxybenzohydrazide

InChI

InChI=1S/C10H12I2N2O2/c1-2-3-16-9-7(11)4-6(5-8(9)12)10(15)14-13/h4-5H,2-3,13H2,1H3,(H,14,15)

InChI Key

BLVQCQRDSUWDOU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C(=O)NN)I

Origin of Product

United States

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